molecular formula C12H9NO4 B11876576 8-Methyl-quinoline-2,3-dicarboxylic acid CAS No. 892874-73-6

8-Methyl-quinoline-2,3-dicarboxylic acid

Cat. No.: B11876576
CAS No.: 892874-73-6
M. Wt: 231.20 g/mol
InChI Key: IHRBRFOKZGICCR-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Dicarboxylic Acid Scaffold in Contemporary Chemistry

The quinoline scaffold, a fused bicyclic aromatic heterocycle, is a cornerstone in the development of therapeutic agents and functional materials. Quinoline and its derivatives are known to exhibit a wide array of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antimalarial properties.

The incorporation of dicarboxylic acid groups onto the quinoline framework, as seen in the quinoline dicarboxylic acid scaffold, can significantly influence the molecule's physicochemical properties. The carboxylic acid moieties can act as hydrogen bond donors and acceptors, potentially enhancing interactions with biological targets. Furthermore, these acidic groups can improve water solubility and provide sites for further chemical modification, allowing for the synthesis of a diverse library of derivatives. For instance, quinoline-2,3-dicarboxylic acid is a known precursor in the synthesis of herbicidal imidazolinone compounds google.comgoogle.com. The preparation of such diacids, however, has historically presented challenges, driving research into more efficient synthetic routes google.com.

Structural Context of 8-Methyl-quinoline-2,3-dicarboxylic Acid within Quinoline Chemistry

8-Methyl-quinoline-2,3-dicarboxylic acid is characterized by three key structural features: the quinoline core, a methyl group at the 8-position, and two carboxylic acid groups at the 2- and 3-positions.

The Quinoline Core: This bicyclic aromatic system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, provides a rigid and planar framework. The nitrogen atom in the pyridine ring imparts basic properties and can participate in coordination with metal ions.

The 8-Methyl Group: The methyl group at the 8-position is a small, lipophilic substituent. Its presence can influence the molecule's steric and electronic properties. Research on 8-methylquinoline (B175542) has shown that the methyl group can be a site for C-H bond functionalization, offering a pathway to introduce further chemical diversity nih.gov.

The specific arrangement of these functional groups in 8-Methyl-quinoline-2,3-dicarboxylic acid dictates its unique chemical personality and potential for further chemical exploration.

Research Trajectories and Academic Relevance of Substituted Quinoline Carboxylic Acids

The academic and industrial interest in substituted quinoline carboxylic acids remains high, driven by their potential applications in drug discovery and materials science. Research in this area generally follows several key trajectories:

Development of Novel Synthetic Methodologies: A significant portion of research is dedicated to discovering new and efficient ways to synthesize substituted quinolines. This includes the development of one-pot, multi-component reactions and the use of novel catalytic systems to achieve high yields and selectivity nih.gov. Classic methods like the Doebner and Friedländer syntheses are continuously being modified and improved upon google.com.

Exploration of Biological Activities: Scientists are actively synthesizing and screening libraries of quinoline carboxylic acid derivatives for a wide range of biological activities. This includes searching for new antibacterial agents to combat drug-resistant bacteria, developing novel anticancer therapeutics, and identifying compounds with anti-inflammatory or antiviral properties ajchem-a.comresearchgate.net.

Applications in Materials Science: The rigid and planar structure of the quinoline scaffold, combined with the potential for functionalization, makes these compounds attractive for applications in materials science. For example, they can be investigated as organic light-emitting diodes (OLEDs), fluorescent sensors, or as components in coordination polymers and metal-organic frameworks (MOFs).

While direct and detailed research on 8-Methyl-quinoline-2,3-dicarboxylic acid is not readily found in the surveyed literature, the established significance of the quinoline dicarboxylic acid scaffold and the ongoing interest in substituted quinoline carboxylic acids suggest that this compound could be a valuable subject for future investigation within these research trajectories. Its unique substitution pattern offers opportunities for the development of new compounds with potentially interesting biological or material properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

892874-73-6

Molecular Formula

C12H9NO4

Molecular Weight

231.20 g/mol

IUPAC Name

8-methylquinoline-2,3-dicarboxylic acid

InChI

InChI=1S/C12H9NO4/c1-6-3-2-4-7-5-8(11(14)15)10(12(16)17)13-9(6)7/h2-5H,1H3,(H,14,15)(H,16,17)

InChI Key

IHRBRFOKZGICCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)C(=O)O)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 8 Methyl Quinoline 2,3 Dicarboxylic Acid and Analogues

Precursor-Based Approaches to the Quinoline (B57606) Nucleus

The formation of the fundamental quinoline ring system is often the most critical phase in the synthesis of its derivatives. Several classic named reactions provide reliable pathways to the quinoline core, each offering distinct advantages and limitations regarding the achievable substitution patterns. These methods can be adapted to incorporate the specific functionalities required for 8-Methyl-quinoline-2,3-dicarboxylic acid.

Adaptations of the Pfitzinger Reaction for Quinoline Carboxylic Acids

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a well-established method for synthesizing quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The classic reaction involves the condensation of isatin with a carbonyl compound in the presence of a base. wikipedia.orgiipseries.org The mechanism begins with the basic hydrolysis of the amide bond in isatin to form a keto-acid, which then reacts with a ketone or aldehyde to form an imine, followed by cyclization and dehydration to yield the final quinoline product. wikipedia.org

While the standard Pfitzinger reaction directly yields a carboxylic acid at the C-4 position, its adaptation for the synthesis of a 2,3-dicarboxylic acid derivative is not straightforward. ui.ac.idnih.gov Such a transformation would necessitate a highly specialized carbonyl precursor capable of introducing two carboxyl groups at the desired positions, a significant deviation from the typical substrates used. A variant known as the Halberkann reaction, which utilizes N-acyl isatins, yields 2-hydroxy-quinoline-4-carboxylic acids, further highlighting the reaction's inherent tendency to functionalize the C-2 and C-4 positions rather than C-2 and C-3 simultaneously with carboxyl groups. wikipedia.org Therefore, while versatile for 4-carboxyquinolines, the Pfitzinger reaction presents considerable challenges for the direct synthesis of the target 2,3-dicarboxylic acid structure.

Friedländer Reaction Modifications for Quinoline-2,3-dicarboxylic Acid Systems

The Friedländer synthesis is a powerful and direct method for producing quinolines, involving the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group. alfa-chemistry.comcell.com This reaction is particularly well-suited for creating quinoline-2,3-dicarboxylic acid systems.

A documented approach for preparing the quinoline-2,3-dicarboxylic acid core involves the Friedländer reaction of 2-aminobenzaldehyde with diethyl oxalacetate. google.com This reaction directly constructs the pyridine (B92270) ring of the quinoline system while incorporating ester functionalities at the C-2 and C-3 positions, which can then be hydrolyzed to the corresponding dicarboxylic acid. To synthesize the target molecule, 8-Methyl-quinoline-2,3-dicarboxylic acid, this strategy would be adapted by starting with 2-amino-3-methylbenzaldehyde. The primary challenge in this approach lies in the preparation and stability of the substituted 2-aminobenzaldehyde precursor. google.com Despite these challenges, the Friedländer reaction remains one of the most direct and strategically sound methods for obtaining the quinoline-2,3-dicarboxylic acid framework. cell.comgoogle.com

Doebner-Miller Reaction Strategies for 8-Methylquinoline (B175542) Derivatives

The Doebner-Miller reaction is a modification of the Skraup synthesis that produces quinolines from an aniline and an α,β-unsaturated carbonyl compound under acid catalysis. wikipedia.orgsynarchive.com This method is exceptionally useful for preparing quinolines with specific substitution patterns on the benzene (B151609) ring, as the substituents are determined by the choice of the starting aniline. nih.gov

To synthesize an 8-methylquinoline derivative, o-toluidine (2-methylaniline) serves as the ideal starting material. The reaction with an α,β-unsaturated carbonyl compound, which can be formed in situ from aldehydes or ketones, leads to the formation of the 8-methylquinoline core. wikipedia.orgslideshare.net However, the standard Doebner-Miller reaction does not directly install carboxylic acid groups at the C-2 and C-3 positions. Therefore, this strategy is primarily employed to construct the 8-methylquinoline nucleus, which would then require subsequent, and often complex, functionalization steps to introduce the dicarboxylic acid moieties.

Esterification and Hydrolysis Pathways for Dicarboxylic Acid Formation

The formation of the dicarboxylic acid moiety often proceeds through the synthesis of a more stable diester intermediate, which is subsequently hydrolyzed. This two-step process allows for easier purification and handling of the quinoline core before revealing the reactive carboxylic acid groups.

A prominent method for preparing quinoline-2,3-dicarboxylic acid esters involves the reaction of a β-anilino-α,β-unsaturated ester with an immonium salt, commonly known as a Vilsmeier reagent google.com. To synthesize the 8-methyl analogue, the process would start with 2-methylaniline (o-toluidine).

Formation of the β-anilino-α,β-unsaturated ester: 2-methylaniline is reacted with a keto-ester, such as diethyloxalacetate, or with diethyl acetylenedicarboxylate to form the corresponding diethyl 2-((2-methylphenyl)amino)maleate or fumarate google.com.

Cyclization with Vilsmeier Reagent: The resulting anilino-fumarate is then treated with a Vilsmeier reagent (e.g., generated from dimethylformamide and phosphorus oxychloride) to induce cyclization and form the quinoline ring structure, yielding 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester google.com.

This pathway provides a reliable route to the diethyl ester, which serves as a direct precursor to the free dicarboxylic acid.

Table 1: Key Reactants for Diethyl Ester Synthesis

ReactantRole
2-Methylaniline (o-toluidine)Provides the benzene ring and the nitrogen atom for the quinoline core, with the methyl group at the eventual 8-position.
Diethyl oxalacetateActs as the three-carbon precursor for the pyridine ring, providing the carbons for the 2- and 3-positions with their carboxyl groups.
Vilsmeier ReagentA formylating agent that facilitates the electrophilic cyclization onto the aniline ring to close the quinoline system.

Once the 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester is synthesized, the ester groups are converted to carboxylic acids via hydrolysis. This transformation can be achieved under either acidic or basic conditions google.com.

Base-Catalyzed Hydrolysis (Saponification): This is a common and effective method. The diester is treated with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, often in an alcohol-water solvent mixture google.com. The reaction is typically heated to reflux to ensure complete conversion. This process yields the disodium or dipotassium salt of the dicarboxylic acid.

Acidification: The resulting solution containing the dicarboxylate salt is cooled and then acidified with a strong mineral acid, like hydrochloric acid. This protonates the carboxylate anions, causing the free 8-Methyl-quinoline-2,3-dicarboxylic acid to precipitate out of the solution, allowing for its isolation by filtration google.com.

The hydrolysis step is crucial for obtaining the final dicarboxylic acid product, which is often the desired building block for further chemical modifications google.com.

Advanced Synthetic Techniques and Catalytic Enhancements

Modern synthetic chemistry aims to improve upon traditional methods by introducing catalysts that enhance reaction rates, yields, and selectivity, while also developing more environmentally benign protocols.

The synthesis of quinoline carboxylic acids has been significantly advanced through the use of various catalysts. The Doebner reaction, a three-component synthesis involving an aniline, an aldehyde, and pyruvic acid, is a classic method for producing quinoline-4-carboxylic acids, and its principles can be extended to related structures mdpi.comacs.org.

Catalytic systems employed in the synthesis of quinoline carboxylic acids include:

Lewis and Brønsted Acids: Catalysts like BF₃·THF have proven effective in promoting the Doebner reaction, even with electron-deficient anilines that typically give low yields under traditional conditions acs.orgnih.gov. Sulfamic acid has also been used as an efficient and recyclable heterogeneous catalyst for Friedländer-type condensations leading to quinoline derivatives rsc.org.

Nanocatalysts: The use of nanocatalysts represents a significant advancement, offering high efficiency due to their large surface-area-to-volume ratio. These catalysts can lead to higher yields, shorter reaction times, and easier recovery and reuse, which aligns with the principles of sustainable chemistry nih.govacs.org. For instance, Fe₃O₄ nanoparticles have been used to catalyze the synthesis of polysubstituted quinolines nih.gov.

Transition Metal Catalysts: Various transition metals, including cobalt, copper, and iron, have been utilized to catalyze the C-H activation and cyclization steps in quinoline synthesis organic-chemistry.orgmdpi.com. A single-atom iron catalyst has demonstrated high efficiency in the acceptorless dehydrogenative coupling for quinoline synthesis organic-chemistry.org.

Table 2: Comparison of Catalytic Approaches

Catalyst TypeExample(s)Advantages
Brønsted/Lewis AcidsBF₃·THF, Sulfamic Acid mdpi.comacs.orgnih.govEffective for challenging substrates, can be heterogeneous and recyclable.
NanocatalystsFe₃O₄, SiO₂, Ti nih.govacs.orgHigh efficiency, recyclability, mild reaction conditions.
Transition MetalsCo, Cu, Fe complexes organic-chemistry.orgmdpi.comHigh functional group tolerance, novel reaction pathways via C-H activation.

Green chemistry principles are increasingly being applied to the synthesis of quinolines to minimize environmental impact ijpsjournal.com. These protocols focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Key green strategies include:

Use of Greener Solvents: Traditional syntheses often use harsh organic solvents. Green alternatives involve using environmentally benign solvents like water, ethanol (B145695), or deep eutectic solvents ijpsjournal.comresearchgate.nettetrahedron-green-chem.com.

Solvent-Free and Catalyst-Free Conditions: Some of the most sustainable methods involve performing reactions without any solvent, often under thermal or microwave conditions . In some cases, reactions can proceed efficiently without a catalyst, further simplifying the process and reducing waste nih.gov.

Energy-Efficient Methods: Microwave-assisted synthesis (MAS) and ultrasound irradiation are powerful techniques that can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improved product yields rsc.orgijpsjournal.comnih.gov.

Recyclable Catalysts: The use of solid acid catalysts like montmorillonite K-10 or reusable nanocatalysts aligns with green chemistry by simplifying product purification and allowing the catalyst to be used in multiple reaction cycles rsc.orgnih.gov.

These advanced and green methodologies are pivotal in making the synthesis of 8-Methyl-quinoline-2,3-dicarboxylic acid and its analogues more efficient, cost-effective, and environmentally sustainable acs.orgnih.gov.

Chemical Reactivity and Derivatization Strategies of 8 Methyl Quinoline 2,3 Dicarboxylic Acid

Reactions of the Carboxylic Acid Functionalities

The two carboxylic acid groups situated on the pyridine (B92270) ring of the quinoline (B57606) scaffold are prime sites for a variety of chemical modifications. Their reactivity is central to the synthesis of esters, amides, anhydrides, and imides, thereby providing access to a broad spectrum of functionalized derivatives.

The conversion of the carboxylic acid groups of 8-methyl-quinoline-2,3-dicarboxylic acid into esters and amides is a fundamental derivatization strategy. Esterification is typically achieved by reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst or by using coupling agents. While specific studies on the esterification of 8-methyl-quinoline-2,3-dicarboxylic acid are not extensively documented, the synthesis of its diethyl ester is known. scbt.com General methods for esterification of carboxylic acids are well-established and can be applied to this molecule. organic-chemistry.orgmdpi.com

Amidation reactions involve the coupling of the dicarboxylic acid with primary or secondary amines. These reactions are often facilitated by coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to form an active ester intermediate, which then readily reacts with the amine. fishersci.co.uknih.govrsc.orglookchemmall.com The general applicability of these methods suggests their utility for the amidation of 8-methyl-quinoline-2,3-dicarboxylic acid to produce a variety of diamides. nih.gov

Table 1: Representative Esterification and Amidation Reactions This table is generated based on general reaction principles and known transformations of similar compounds, as specific data for 8-Methyl-quinoline-2,3-dicarboxylic acid is limited.

Reactant 1 Reactant 2 Product Catalyst/Reagent
8-Methyl-quinoline-2,3-dicarboxylic acid Ethanol (B145695) 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester H₂SO₄ (catalytic)

The adjacent positioning of the two carboxylic acid groups in 8-methyl-quinoline-2,3-dicarboxylic acid facilitates the formation of a cyclic anhydride (B1165640). This intramolecular dehydration can be accomplished by heating the dicarboxylic acid with a dehydrating agent such as acetic anhydride. This reaction is a common transformation for 1,2-dicarboxylic acids and is expected to proceed efficiently for the title compound. snnu.edu.cngoogle.com

The resulting anhydride serves as a reactive intermediate for the synthesis of imides. Reaction of the anhydride with a primary amine or ammonia (B1221849) leads to the formation of a five-membered imide ring. This two-step process, involving the initial formation of a mono-amic acid followed by cyclization, is a standard method for imide synthesis. google.comresearchgate.net

Reactivity of the Quinoline Nitrogen Atom

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions such as N-oxidation and quaternization. However, the presence of two electron-withdrawing carboxylic acid groups at the adjacent 2- and 3-positions is expected to decrease the electron density on the nitrogen, thereby modulating its reactivity.

N-oxidation of the quinoline nitrogen can be achieved using various oxidizing agents, such as peroxy acids. For the parent compound, 8-methylquinoline (B175542), N-oxidation is a known transformation. sigmaaldrich.com The resulting N-oxides are valuable intermediates in their own right, as the N-oxide group can influence the regioselectivity of subsequent functionalization reactions. acs.orgresearchgate.netnih.gov

Quaternization involves the reaction of the quinoline nitrogen with an alkylating agent, such as an alkyl halide, to form a quaternary ammonium (B1175870) salt. This reaction introduces a positive charge on the nitrogen atom and can significantly alter the electronic properties of the molecule. While quaternization of simple quinolines is a straightforward process, the reduced nucleophilicity of the nitrogen in 8-methyl-quinoline-2,3-dicarboxylic acid may necessitate more forcing reaction conditions. mdpi.com

Reactions at the Methyl Group (C-8 Position)

The methyl group at the C-8 position of the quinoline ring is a site of significant interest for C(sp³)–H functionalization. The proximity of the quinoline nitrogen atom allows it to act as a directing group in transition metal-catalyzed reactions, enabling selective activation and derivatization of the otherwise unreactive C-H bonds of the methyl group. nih.gov

A variety of transition metal catalysts, including those based on rhodium, cobalt, and palladium, have been successfully employed to functionalize the C-8 methyl group of 8-methylquinoline and its derivatives. researchgate.netinformahealthcare.comrsc.org These reactions provide a powerful toolkit for introducing diverse functional groups at this position.

Rhodium(III) catalysts have been shown to be effective for the methylation and alkylation of 8-methylquinolines. acs.orgresearchgate.net For instance, the use of organoboron reagents in the presence of a Cp*Rh(III) catalyst allows for the regioselective introduction of a methyl group. acs.org Similarly, cobalt(III) catalysts can facilitate the regio- and stereoselective allylation of 8-methylquinolines with fluoroalkyl olefins. snnu.edu.cn

Palladium-catalyzed reactions have also been extensively explored. For example, Pd(II) catalysts can mediate the arylation and subsequent oxidation of the C-8 methyl group to afford 8-benzoylquinolines. acs.org Furthermore, palladium-catalyzed aerobic oxidation of 8-methylquinolines can lead to the formation of 8-quinolylmethyl acetates. researchgate.net

Table 2: Selected Transition Metal-Catalyzed C(sp³)–H Functionalization Reactions at the C-8 Methyl Group of 8-Methylquinoline Derivatives This table summarizes key findings from the literature on the functionalization of the 8-methyl group in related quinoline systems.

Catalyst System Reactant Product Type Yield (%) Reference
[CpRhCl₂]₂ / AgSbF₆ Potassium methyltrifluoroborate Monomethylated quinoline 42-92 acs.org
[CpCo(CO)I₂] / AgNTf₂ Perfluoroalkyl olefin Allylated quinoline 80-88 snnu.edu.cn
Pd(OAc)₂ / Ag₂CO₃ Aryl iodide 8-Benzoylquinoline Good to excellent acs.org

Alkylation and Related Transformations at the 8-Methyl Moiety

The 8-methyl group of the quinoline ring system is generally not highly reactive. However, its reactivity can be influenced by the electronic nature of the rest of the molecule. In the case of 8-methyl-quinoline-2,3-dicarboxylic acid, the presence of two electron-withdrawing carboxylic acid groups at the 2 and 3-positions deactivates the quinoline ring towards electrophilic substitution. This deactivation also extends to the 8-methyl group, making direct alkylation at this position challenging under standard conditions.

Transformations at the 8-methyl group would likely require harsh reaction conditions or prior functionalization. For instance, free-radical halogenation could potentially introduce a handle for subsequent nucleophilic substitution, although the selectivity of such a reaction might be low.

While direct alkylation of the 8-methyl group is not a commonly reported transformation for this specific compound, related transformations on the 8-methylquinoline scaffold have been explored. These typically involve metal-catalyzed C-H activation, which can facilitate the introduction of various functional groups. However, the applicability of these methods to 8-methyl-quinoline-2,3-dicarboxylic acid would need to be experimentally verified, as the carboxylic acid groups could interfere with the catalytic cycle.

Transformation TypeReagents and Conditions (Hypothetical)Expected ProductChallenges
Free-Radical HalogenationN-Bromosuccinimide (NBS), Benzoyl peroxide, CCl4, heat8-(Bromomethyl)-quinoline-2,3-dicarboxylic acidLack of selectivity, potential for ring halogenation
Metal-Catalyzed C-H ActivationPd(OAc)2, directing group, oxidantFunctionalized 8-positionInterference from carboxylic acid groups

Ring System Transformations and Rearrangements

The quinoline-2,3-dicarboxylic acid core is relatively stable. However, under specific conditions, it can undergo transformations. One of the primary reactions of dicarboxylic acids is decarboxylation, which typically occurs upon heating. For 8-methyl-quinoline-2,3-dicarboxylic acid, thermal decarboxylation could potentially lead to the formation of 8-methyl-quinoline-2-carboxylic acid or 8-methyl-quinoline-3-carboxylic acid, with the regioselectivity depending on the stability of the resulting carbanionic intermediate.

Furthermore, the adjacent carboxylic acid groups can undergo cyclization reactions to form anhydrides upon treatment with dehydrating agents such as acetic anhydride. This anhydride can then serve as a reactive intermediate for further derivatization.

While significant rearrangements of the quinoline ring itself are not commonly observed under typical laboratory conditions, transformations involving the substituents are more feasible. For instance, intramolecular reactions between the 8-methyl group and one of the carboxylic acid functions could potentially be induced under specific catalytic conditions, leading to the formation of new heterocyclic rings fused to the quinoline system.

Coordination Chemistry of 8 Methyl Quinoline 2,3 Dicarboxylic Acid

Ligand Properties of Quinoline-2,3-dicarboxylic Acids

Quinoline-2,3-dicarboxylic acids are prime examples of multidentate N,O-donor ligands. nih.gov The presence of a nitrogen atom in the quinoline (B57606) ring and two carboxylic acid functional groups allows for multiple points of attachment to a metal center. This multidentate nature is crucial in the formation of stable, often polymeric, coordination complexes. The nitrogen atom acts as a Lewis base, donating its lone pair of electrons to a metal ion. Simultaneously, the carboxylate groups can coordinate to metal ions in various fashions, including monodentate, bidentate chelating, and bridging modes. This versatility in coordination enables the construction of diverse and complex architectures.

The electronic properties of the quinoline ring system also play a significant role in its coordination behavior. The aromatic nature of the quinoline moiety can influence the electron density on the donor atoms, thereby affecting the strength of the metal-ligand bonds. The introduction of a methyl group at the 8-position, as in 8-methyl-quinoline-2,3-dicarboxylic acid, is expected to introduce both steric and electronic effects. Electronically, the methyl group is weakly electron-donating, which could subtly enhance the basicity of the nitrogen atom and the carboxylate groups. Sterically, the methyl group at the 8-position is in proximity to the nitrogen atom at the 1-position and the carboxylate group at the 2-position, which could influence the preferred coordination geometry around the metal center.

The arrangement of the nitrogen donor and the two carboxylate groups in quinoline-2,3-dicarboxylic acid allows for several chelation modes. A common and stable coordination mode involves the formation of a five-membered chelate ring through the coordination of the quinoline nitrogen and one of the adjacent carboxylate oxygen atoms to the same metal ion. rsc.org This bidentate N,O-chelation is a recurring motif in the coordination chemistry of related ligands.

Furthermore, the two carboxylate groups can bridge between two or more metal centers, leading to the formation of one-, two-, or three-dimensional coordination polymers. nih.gov The specific coordination mode adopted is influenced by several factors, including the nature of the metal ion (size, charge, and preferred coordination geometry), the reaction conditions (temperature, solvent, and pH), and the presence of any auxiliary ligands. nih.gov For instance, in the presence of other N-donor ligands like 1,10-phenanthroline, the quinoline-2,3-dicarboxylate ligand might adopt a different coordination mode than when it is the sole ligand. rsc.org The flexibility of the carboxylate groups to adopt syn-syn, syn-anti, or anti-anti bridging conformations contributes to the structural diversity of the resulting metal complexes.

The binding affinity of quinoline-2,3-dicarboxylic acids for different metal ions is expected to be significant due to the chelate effect, where the formation of a ring structure with the metal ion leads to enhanced thermodynamic stability compared to coordination with analogous monodentate ligands.

Formation of Metal Complexes

The synthesis of metal(II) complexes with quinoline-2,3-dicarboxylate ligands is typically achieved through solvothermal or hydrothermal methods, as well as by conventional solution-based techniques. In a typical synthesis, a salt of the desired metal(II) ion is reacted with quinoline-2,3-dicarboxylic acid in a suitable solvent, often with the addition of a base to deprotonate the carboxylic acid groups.

For example, a manganese(II) complex, formulated as MnL(phen)(H₂O)·H₂O (where H₂L = quinoline-2,3-dicarboxylic acid and phen = 1,10-phenanthroline), has been synthesized. rsc.org In this complex, the quinoline-2,3-dicarboxylate ligand acts as a dianionic ligand (L²⁻) and forms a stable five-membered chelate ring with the Mn(II) ion through the quinoline nitrogen and one carboxylate oxygen. rsc.org Similarly, a cobalt(II) complex, Co(HL)₂(PPA)·4H₂O (where PPA = N¹,N⁴-di(pyridin-4-yl)terephthalamide), has also been reported. rsc.org In this case, the quinoline-2,3-dicarboxylic acid is mono-deprotonated (HL⁻) and coordinates to the Co(II) center. rsc.org These examples demonstrate the ability of quinoline-2,3-dicarboxylate to form stable complexes with first-row transition metals.

Complex Metal Ion Ligand(s) Coordination Environment
MnL(phen)(H₂O)·H₂OMn(II)quinoline-2,3-dicarboxylate, 1,10-phenanthroline, waterDistorted octahedral
Co(HL)₂(PPA)·4H₂OCo(II)quinoline-2,3-dicarboxylate, N¹,N⁴-di(pyridin-4-yl)terephthalamideDistorted octahedral

Quinoline-2,3-dicarboxylic acid and its derivatives are capable of coordinating with a wide array of transition metals. The coordination can lead to discrete mononuclear or polynuclear complexes, as well as extended coordination polymers. The structural outcome is highly dependent on the coordination preferences of the metal ion and the reaction conditions.

The ability of the dicarboxylate ligand to act as a bridging unit is key to the formation of higher-dimensional structures. For instance, the aforementioned Mn(II) and Co(II) complexes exhibit one-dimensional chain-like structures, which are further linked by π–π stacking interactions to form three-dimensional supramolecular architectures. rsc.org The interplay of coordination bonds and non-covalent interactions like hydrogen bonding and π–π stacking plays a crucial role in the final solid-state structure of these complexes.

A series of novel 3D coordination polymers with the general formula [Ln₂(Qdca)₃(H₂O)ₓ]·yH₂O (where Ln = Nd, Eu, Tb, Er; x = 3 or 4, y = 0–4) have been synthesized under hydrothermal conditions. nih.gov In these structures, the quinoline-2,4-dicarboxylate ligand exhibits remarkable versatility, acting as a bridging or bridging-chelating building block that connects two to five metal centers. nih.gov This results in seven different coordination modes, primarily arising from the varied coordination types of the carboxylate groups. nih.gov

Structural Characterization of Metal Complexes

The determination of the three-dimensional arrangement of atoms in metal complexes is crucial for understanding their physical and chemical properties. This is typically achieved through single-crystal X-ray diffraction.

Supramolecular architecture refers to the organization of molecules in the solid state through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π–π stacking. The extended aromatic system of the quinoline ring in 8-Methyl-quinoline-2,3-dicarboxylic acid suggests that its metal complexes would likely exhibit significant π–π stacking interactions. These interactions play a vital role in stabilizing the crystal structure and can influence the material's properties. A detailed analysis of these interactions would provide insights into the rational design of new materials with desired structural motifs. Unfortunately, without crystal structures, a specific discussion of the supramolecular architecture of its complexes is not possible.

Advanced Architectures: Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The bifunctional nature of 8-Methyl-quinoline-2,3-dicarboxylic acid, with its two carboxylic acid groups and a nitrogen atom on the quinoline ring, makes it a potential candidate for the construction of novel MOFs. These materials could exhibit interesting properties for applications in gas storage, catalysis, and sensing. The specific topology and porosity of such MOFs would be determined by the coordination preferences of the metal ion and the geometry of the 8-Methyl-quinoline-2,3-dicarboxylic acid ligand. To date, there are no reports in the scientific literature on the synthesis and characterization of MOFs using this particular ligand.

Catalytic Applications of 8 Methyl Quinoline 2,3 Dicarboxylic Acid and Its Metal Complexes

Role as a Co-catalyst in Homogeneous Systems

A review of available scientific literature did not yield specific examples of 8-methyl-quinoline-2,3-dicarboxylic acid or its metal complexes being utilized as co-catalysts in homogeneous systems. Research in this area has often focused on other nitrogen-containing heterocyclic carboxylic acids, such as 2-pyrazinecarboxylic acid, which has been used as a co-catalyst in vanadium-catalyzed oxidation reactions. mdpi.com

Electrocatalytic Activities

Metal complexes derived from the closely related quinoline-2,3-dicarboxylic acid have been investigated as electrocatalysts. rsc.org Specifically, manganese(II) and cobalt(II) complexes were synthesized and shown to enhance the degradation rate of methyl orange (MO). rsc.org This catalytic effect is believed to be linked to their electrocatalytic activity toward the hydrogen evolution reaction (HER) from water. rsc.org The study highlights the potential of metal-quinoline dicarboxylate complexes to function as electrocatalysts for environmental remediation applications. rsc.org

Table 3: Electrocatalytic Application of Metal(II) Complexes with Quinoline-2,3-dicarboxylate

ComplexApplicationObserved Effect
MnL(phen)(H₂O)·H₂ODegradation of Methyl OrangeIncreased degradation rate
Co(HL)₂(PPA)·4H₂ODegradation of Methyl OrangeIncreased degradation rate
Complexes were synthesized using quinoline-2,3-dicarboxylic acid (H₂L). rsc.org

Photocatalytic Applications

While direct photocatalytic applications of 8-Methyl-quinoline-2,3-dicarboxylic acid are not extensively documented in scientific literature, the broader family of quinoline (B57606) dicarboxylic acids and their metal complexes shows significant promise in catalysis, particularly in electrocatalysis, which shares mechanistic principles with photocatalysis.

Research into the parent compound, quinoline-2,3-dicarboxylic acid, has revealed the catalytic potential of its metal complexes. Two specific metal(II) complexes, one with manganese(II) and another with cobalt(II), have been synthesized and characterized. rsc.org These complexes have demonstrated the ability to enhance the degradation rate of methyl orange, a common industrial dye and pollutant. rsc.org This activity is linked to their electrocatalytic capabilities for the hydrogen evolution reaction from water. rsc.org The study highlights how the structural arrangement of the quinoline-2,3-dicarboxylate ligand and its coordination with metal centers can create catalytically active sites for redox reactions. rsc.org

Furthermore, the general quinoline scaffold is recognized for its role in photocatalysis. For instance, iron(III) chloride–phenanthroline complexes have been used to catalyze the hydroxyalkylation of quinoline under visible light, showcasing a cleaner alternative to conventional heating methods. mdpi.com In environmental applications, titanium dioxide (TiO2) nanoparticles have been effectively used as a photocatalyst to degrade quinoline in aqueous solutions under UV irradiation, achieving high removal efficiency. researchgate.net The photocatalytic degradation of quinoline-based dyes, such as Quinoline Yellow, has also been successfully demonstrated using catalysts like silver phosphate (B84403) (Ag3PO4) under both UVA and visible light. mdpi.com These examples underscore the potential of the quinoline framework, suggesting that 8-Methyl-quinoline-2,3-dicarboxylic acid and its derivatives could serve as valuable ligands in the design of novel photocatalysts.

Heterogeneous Catalysis with Quinoline-Derived Nanocatalysts

The field of heterogeneous catalysis has seen significant advancements through the use of nanocatalysts, which offer numerous advantages over traditional homogeneous and heterogeneous catalysts. These benefits include high surface-to-volume ratios, enhanced activity and selectivity, greater stability, and straightforward recovery and reusability. nih.govacs.org Quinoline derivatives and the synthesis of the quinoline ring itself have been a major focus for the application of these advanced catalytic systems. nih.gov

Nanocatalysts provide an effective and environmentally friendly alternative for the synthesis of quinoline derivatives, often allowing for reactions under milder conditions and with higher yields. acs.org A wide array of nanocatalysts, including metal oxides, magnetic nanoparticles, and supported metal catalysts, have been developed for these transformations. nih.gov

Several studies have detailed the successful application of various nanocatalysts in quinoline synthesis and modification:

Iron-Based Nanocatalysts : Magnetic nanoparticles such as Fe3O4@SiO2–SO3H have been employed as efficient catalysts in the four-component condensation reaction to produce hexahydroquinoline derivatives. These catalysts are noted for their ease of separation using an external magnet and good reusability. nih.gov

Copper-Based Nanocatalysts : Copper(II) oxide (CuO) nanoparticles have proven effective in synthesizing quinoline-2,3-dicarboxylates from 2-aminoacetophenones and dimethylacetylenedicarboxylate. nih.gov Copper-based nanocatalysts are valued for their unique electronic and catalytic properties in various organic transformations. nih.gov

Gold-Based Nanocatalysts : Gold nanoparticles supported on titanium dioxide (Au/TiO2) have been shown to catalyze the chemoselective hydrogenation of functionalized quinolines. acs.org This system is remarkable because quinoline molecules, which typically act as poisons for other noble metal catalysts, act as promoters for H2 activation over supported gold, enabling the reaction to proceed under very mild conditions. acs.org

Cobalt-Based Catalysts : Heterogeneous cobalt oxide has been utilized for the aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines to their corresponding quinolines under mild conditions. organic-chemistry.org

Metal-Free Nanocatalysts : Demonstrating a move towards more sustainable catalysts, Brønsted acid functionalized graphitic carbon nitride (g-C3N4) has been developed as a highly efficient metal-free heterogeneous catalyst for the Friedländer synthesis of quinolines. nih.gov This catalyst exhibits remarkable acceleration in quinoline formation and notable recyclability. nih.gov

The performance of these nanocatalysts is summarized in the table below, highlighting their efficiency in various quinoline-related reactions.

Catalyst SystemReaction TypeSubstratesKey ConditionsProduct YieldReusability
Fe3O4@SiO2–SO3H Four-component condensationAromatic aldehydes, cyclohexanone, malononitrile, ammonium (B1175870) acetateUltrasonic irradiation, Ethanol (B145695)HighRecovered and reused
CuO Nanoparticles Synthesis of quinoline-2,3-dicarboxylates2-Aminoacetophenones, dimethylacetylenedicarboxylate40 °C, AcetonitrileGoodNot specified
Au/HSA-TiO2 Chemoselective HydrogenationFunctionalized Quinolines25-60 °C, H2ExcellentNot specified
g-C3N4-(CH2)3-SO3H Friedländer Synthesis2-Aminoaryl ketones, α-methylene carbonyls100 °C, Solvent-freeHighRecyclable
Heterogeneous Cobalt Oxide Aerobic Dehydrogenation1,2,3,4-TetrahydroquinolinesMild conditionsGoodNot specified

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds.

¹H NMR spectroscopy would provide detailed information about the proton environment in 8-methyl-quinoline-2,3-dicarboxylic acid. The spectrum would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring system and a characteristic singlet for the methyl group protons. The chemical shifts (δ) of the aromatic protons would be influenced by their position relative to the nitrogen atom and the electron-withdrawing carboxylic acid groups. Protons on the pyridine (B92270) ring are generally observed at a lower field (higher ppm) compared to those on the benzene (B151609) ring. The integration of the signals would correspond to the number of protons, and the splitting patterns (e.g., doublets, triplets, multiplets) would reveal the coupling between adjacent protons, helping to assign each signal to a specific proton in the molecule. The acidic protons of the two carboxylic acid groups would likely appear as broad singlets at a very downfield region of the spectrum, and their position could be sensitive to the solvent used and concentration.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. A decoupled ¹³C NMR spectrum of 8-methyl-quinoline-2,3-dicarboxylic acid would display a distinct signal for each unique carbon atom. The chemical shifts of the carbon atoms in the quinoline ring would be characteristic of aromatic and heteroaromatic systems. The carbons of the carboxylic acid groups would appear at the most downfield region (typically >160 ppm). The methyl carbon would be observed in the upfield aliphatic region. The precise chemical shifts would provide insight into the electronic environment of each carbon atom.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shift Ranges for 8-Methyl-quinoline-2,3-dicarboxylic acid

Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic Protons (Quinoline Ring)7.0 - 9.0120 - 150
Methyl Protons (-CH₃)2.0 - 3.015 - 25
Carboxylic Acid Protons (-COOH)10.0 - 13.0160 - 180

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 8-methyl-quinoline-2,3-dicarboxylic acid would be expected to show several characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid groups, often overlapping with C-H stretching bands. The C=O stretching vibration of the carboxylic acid groups would give rise to a strong, sharp absorption band in the region of 1700-1725 cm⁻¹. The spectrum would also feature bands corresponding to the C=C and C=N stretching vibrations of the quinoline ring in the 1450-1620 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Interactive Data Table: Expected IR Absorption Bands for 8-Methyl-quinoline-2,3-dicarboxylic acid

Functional Group Characteristic Absorption (cm⁻¹)
O-H (Carboxylic Acid)2500-3300 (broad)
C=O (Carboxylic Acid)1700-1725 (strong, sharp)
C=C, C=N (Aromatic Ring)1450-1620
C-H (Aromatic)3000-3100
C-H (Methyl)2850-2960

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 8-methyl-quinoline-2,3-dicarboxylic acid (C₁₂H₉NO₄), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its exact molecular weight (231.0532 g/mol ). The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). The quinoline ring itself can also undergo characteristic fragmentation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 8-methyl-quinoline-2,3-dicarboxylic acid, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to exhibit absorption bands in the UV region characteristic of the quinoline chromophore. Quinoline derivatives typically show multiple absorption bands corresponding to π→π* transitions. The position and intensity of these bands can be influenced by the nature and position of substituents on the quinoline ring. The presence of the methyl and dicarboxylic acid groups would be expected to cause shifts in the absorption maxima (λ_max) compared to unsubstituted quinoline.

Thermal Analysis Techniques (TG-DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to study the thermal stability and phase transitions of a compound. A TGA of 8-methyl-quinoline-2,3-dicarboxylic acid would show the decomposition temperature of the compound as a function of temperature. The TGA curve would indicate the temperature at which the compound begins to lose mass and the stages of decomposition. DSC analysis would reveal information about thermal events such as melting, crystallization, and decomposition. For a crystalline solid, a sharp endothermic peak corresponding to its melting point would be observed.

Electrochemical Methods (e.g., Cyclic Voltammetry)

Electrochemical methods like cyclic voltammetry (CV) can be used to investigate the redox properties of 8-methyl-quinoline-2,3-dicarboxylic acid. The cyclic voltammogram would reveal the oxidation and reduction potentials of the compound, providing insights into its electronic structure and its ability to participate in electron transfer reactions. The quinoline nucleus is known to be electrochemically active, and the presence of the carboxylic acid and methyl substituents would influence its redox behavior.

X-ray Diffraction (XRD) and Crystallography

X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of 8-methyl-quinoline-2,3-dicarboxylic acid can be grown, single-crystal XRD analysis would provide definitive information about its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. Powder XRD could be used to characterize the crystalline form of a bulk sample.

Future Directions in Academic Research of 8 Methyl Quinoline 2,3 Dicarboxylic Acid

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of quinoline (B57606) derivatives has a long history, but traditional methods often require harsh conditions. orgsyn.org Future research should focus on developing novel, efficient, and environmentally benign synthetic pathways to 8-Methyl-quinoline-2,3-dicarboxylic acid. While classic routes like the Doebner-Miller reaction have been modified for synthesizing related 2-alkyl-8-quinoline carboxylic acids researchgate.net, the focus should now shift towards modern, sustainable practices.

Key areas for exploration include:

Green Chemistry Approaches: Investigating the use of recyclable catalysts, microwave-assisted synthesis, and reactions in aqueous media could significantly reduce the environmental impact of the synthesis. mdpi.comnih.gov These methods have shown success in the synthesis of other quinoxaline (B1680401) and quinoline systems. mdpi.comnih.gov

One-Pot Reactions: Developing multi-component, one-pot cyclo-condensation reactions, similar to those used for other complex quinolines, would improve efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent waste. researchgate.netmdpi.com

Catalyst Development: The use of mild Lewis acidic conditions has proven effective in some quinoline syntheses. orgsyn.org Future work could explore a wider range of catalysts, including heterogeneous catalysts that can be easily recovered and reused, to improve yields and selectivity for the target compound.

Development of New Derivatization Strategies for Enhanced Functionality

The dicarboxylic acid functional groups at the 2- and 3-positions are prime sites for chemical modification, allowing for the creation of a library of new derivatives with tailored properties. Future research should systematically explore derivatization strategies to enhance the functionality of 8-Methyl-quinoline-2,3-dicarboxylic acid.

Potential derivatization pathways include:

Amide and Ester Formation: Conversion of the carboxylic acid groups into amides and esters can modulate the molecule's solubility, electronic properties, and coordinating ability. For instance, condensation with various anilines, a strategy used for 8-hydroxyquinoline-2-carboxylic acid, could be explored. nih.gov

Conversion to Heterocycles: The dicarboxylic acid moiety can serve as a precursor for the synthesis of fused heterocyclic systems. This approach has been used to create quinoline-based 1,3,4-oxadiazole-triazole derivatives with a wide range of biological activities. nih.gov

Functional Group Transformation: The carboxylic acid groups can be converted into other functional groups, such as hydroxymethyl or halomethyl groups, which can then undergo further reactions like Williamson ether synthesis to link the quinoline core to other molecules. researchgate.net

By creating a diverse range of derivatives, researchers can fine-tune the compound's properties for specific applications, drawing inspiration from the broad efforts in rational drug design seen with other quinoline scaffolds. mdpi.comresearchgate.net

Investigations into Expanded Coordination Networks and Advanced Materials

Quinoline-2,3-dicarboxylic acid is an effective ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.orgrsc.org The introduction of the 8-methyl group is expected to sterically and electronically influence the self-assembly process, leading to novel network topologies and material properties.

Future investigations should focus on:

Systematic Coordination Studies: Reacting 8-Methyl-quinoline-2,3-dicarboxylic acid with a wide range of metal ions (e.g., Zn(II), Cd(II), Mn(II), Co(II)) under various conditions (e.g., different solvents, temperatures) to explore the resulting coordination networks. rsc.orgrsc.org Research on the unsubstituted quinoline-2,3-dicarboxylic acid has shown that both solvent and temperature play critical roles in directing the final supramolecular assembly. rsc.org

Influence of the Methyl Group: Characterizing how the 8-methyl group impacts the structural dimensionality, network topology, and thermal stability of the resulting materials compared to the unsubstituted analogues.

Functional Materials: Exploring the functional properties of new coordination polymers, such as luminescence, gas sorption, and magnetism. Structural and luminescence modulation has been observed in related 8-hydroxyquinolinate-based coordination polymers, suggesting that the 8-methyl derivative could also yield materials with interesting photophysical properties. rsc.org

Table 1: Examples of Coordination Networks Based on Quinoline-Dicarboxylic Acids This interactive table summarizes findings from related compounds, suggesting potential research avenues for the 8-Methyl derivative.

Ligand Metal Ion Solvent Resulting Structure Dimensionality Reference
Quinoline-2,3-dicarboxylic acid Zn(II) Water Zn(2,3-Hqldc)₂(H₂O)₂ 0-D Mononuclear rsc.org
Quinoline-2,3-dicarboxylic acid Zn(II) DMSO Zn(2,3-Hqldc)₂(DMSO)₂ 0-D Mononuclear rsc.org
Quinoline-2,3-dicarboxylic acid Zn(II) Benzene (B151609) Zn(2,3-Hqldc)₂(H₂O)₂·C₆H₆ 0-D Mononuclear rsc.org
Quinoline-2,3-dicarboxylic acid Zn(II) Water/DMSO/Benzene (High Temp) [Zn(2,3-Hqldc)₂]n 2-D Layer rsc.org
Quinoline-2,3-dicarboxylic acid Mn(II) Water MnL(phen)(H₂O)·H₂O Not specified rsc.org
Quinoline-2,3-dicarboxylic acid Co(II) Water Co(HL)₂(PPA)·4H₂O Not specified rsc.org
8-hydroxyquinolinate ligand + dicarboxylic acids Zn(II), Cd(II) DMF, MeOH Various polymers 2-D and 3-D Networks rsc.org

In-depth Theoretical Studies for Predictive Chemical Design

Computational chemistry and molecular modeling are powerful tools for predicting molecular properties and guiding experimental design. mdpi.comresearchgate.net Applying these methods to 8-Methyl-quinoline-2,3-dicarboxylic acid can provide valuable insights and accelerate the discovery of new materials and applications.

Future theoretical research should include:

DFT Calculations: Employing Density Functional Theory (DFT) to calculate the optimized geometry, electronic structure (e.g., HOMO-LUMO gap), and spectroscopic properties of the molecule and its derivatives.

Modeling Coordination: Simulating the coordination of 8-Methyl-quinoline-2,3-dicarboxylic acid with different metal centers to predict the most stable geometries and coordination modes. This can help rationalize the formation of specific experimental structures and guide the synthesis of new coordination polymers.

Structure-Property Relationships: Using computational screening to establish clear structure-activity and structure-property relationships for a series of derivatives. This rational design approach can identify promising candidates for specific applications, such as catalysis or functional materials, before undertaking extensive synthetic work. mdpi.com

Advancements in Catalytic Applications for Complex Organic Syntheses

Metal complexes derived from quinoline-based ligands have shown promise in catalysis. For example, metal complexes of quinoline-2,3-dicarboxylate have been demonstrated to act as electrocatalysts for the degradation of methyl orange. rsc.org This suggests that coordination complexes of 8-Methyl-quinoline-2,3-dicarboxylic acid could also possess significant catalytic activity.

Future research in this area should aim to:

Synthesize Novel Catalysts: Prepare a range of metal complexes using 8-Methyl-quinoline-2,3-dicarboxylic acid as a ligand and screen their catalytic activity in various organic transformations.

Explore Electrocatalysis and Photocatalysis: Investigate the potential of these new complexes as electrocatalysts or photocatalysts for applications in environmental remediation, water splitting, or CO₂ reduction.

Asymmetric Catalysis: Explore the possibility of creating chiral derivatives of the ligand to develop catalysts for asymmetric synthesis, a cornerstone of modern organic chemistry for producing enantiomerically pure compounds. wikipedia.org The development of such catalysts would be a significant achievement in the synthesis of complex organic molecules. wikipedia.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-Methyl-quinoline-2,3-dicarboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Multi-step organic synthesis is commonly employed, with critical parameters including temperature control (e.g., reflux conditions), solvent selection (polar aprotic solvents for carboxylation), and catalysts (e.g., palladium for cross-coupling reactions). For example, highlights Friedel-Crafts alkylation followed by oxidation as a key pathway, while emphasizes bromination at position 6 using N-bromosuccinimide under controlled pH. Yield optimization often requires iterative adjustments to reaction time and stoichiometric ratios of methylquinoline precursors .

Q. How can structural characterization of 8-Methyl-quinoline-2,3-dicarboxylic acid and its derivatives be performed to confirm regiochemistry?

  • Methodological Answer : X-ray crystallography (as in ) and advanced NMR techniques (e.g., 13C^{13}\text{C}-DEPT for carboxyl group identification) are critical. For instance, 1H^{1}\text{H}-NMR can distinguish methyl groups at position 8 (δ ~2.5 ppm) from other substituents. IR spectroscopy verifies carboxylic acid O–H stretches (~2500–3000 cm1^{-1}) and C=O bonds (~1700 cm1^{-1}). Mass spectrometry (HRMS) confirms molecular ion peaks and fragmentation patterns .

Q. What are the primary biological activities of 8-Methyl-quinoline-2,3-dicarboxylic acid, and how are these assays designed?

  • Methodological Answer : identifies antimicrobial and enzyme-inhibitory activities. Assays typically involve:

  • MIC (Minimum Inhibitory Concentration) : Tested against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, with IC50_{50} calculations via dose-response curves.
  • Controls include solvent-only blanks and reference inhibitors (e.g., ciprofloxacin for antimicrobial assays) .

Advanced Research Questions

Q. How do steric and electronic effects of the methyl and carboxyl groups influence the reactivity of 8-Methyl-quinoline-2,3-dicarboxylic acid in metal-organic framework (MOF) synthesis?

  • Methodological Answer : The carboxyl groups act as bridging ligands for metal nodes (e.g., Zn2+^{2+}, Cu2+^{2+}), while the methyl group introduces steric hindrance, affecting pore size and framework stability. suggests using non-catalytic amination to modify carboxylate coordination modes. Computational modeling (DFT) predicts binding energies, while PXRD and BET surface area analysis validate MOF topology .

Q. What strategies resolve contradictory data on the antimicrobial efficacy of 8-Methyl-quinoline-2,3-dicarboxylic acid versus its structural analogs?

  • Methodological Answer : ’s comparative table shows divergent activity between 6-, 7-, and 8-methyl isomers. To reconcile discrepancies:

  • Comparative Bioassays : Test all analogs under identical conditions (e.g., pH 7.4, 37°C).
  • SAR Analysis : Correlate substituent position with lipophilicity (logP) and membrane permeability.
  • Molecular Docking : Map interactions with bacterial targets (e.g., DNA gyrase) to explain potency variations .

Q. How can derivatization of 8-Methyl-quinoline-2,3-dicarboxylic acid enhance its pharmacokinetic properties while retaining bioactivity?

  • Methodological Answer : and propose:

  • Esterification : Replace carboxyl groups with ethyl esters to improve bioavailability.
  • Bromination at Position 6 : Enhances electrophilicity for nucleophilic attack in target binding (e.g., ’s 6-bromo derivative).
  • PPA-Catalyzed Cyclization : Generate fused heterocycles (e.g., benzodiazepine-quinoline hybrids in ) for increased metabolic stability.
  • Validate via in vitro ADMET assays (e.g., microsomal stability, plasma protein binding) .

Q. What analytical challenges arise in quantifying 8-Methyl-quinoline-2,3-dicarboxylic acid in complex matrices, and how are they addressed?

  • Methodological Answer : Co-elution with matrix interferents in HPLC can be mitigated using:

  • HILIC Columns : Improve retention of polar carboxylic acids.
  • Tandem MS (MRM Mode) : Monitor specific transitions (e.g., m/z 233 → 185 for fragmentation).
  • Isotope-Labeled Internal Standards : Correct for matrix effects in quantitative analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.